N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a p-tolyl group and an ethyl linker. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, as suggested by structural analogs .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-5-7-14(8-6-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-4-2-3-15(22)11-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSXEFQJYNUVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N’-(3-fluorophenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C21H18FN5O2S
- Molecular Weight : 423.47 g/mol
- CAS Number : 894031-10-8
- Purity : Typically 95% .
The thiazolo[3,2-b][1,2,4]triazole scaffold present in this compound is known for its ability to interact with various biological targets. The mechanism of action may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation and survival. For instance, studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer activity against multiple human cancer cell lines .
Anticancer Activity
Research has demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure can exhibit significant anticancer properties. A study evaluating various derivatives found that those with modifications at the 5-position showed enhanced potency against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Renal Cancer | 5.0 | |
| Compound B | Breast Cancer | 12.0 | |
| Compound C | Colon Cancer | 8.5 |
Antimicrobial Activity
In addition to anticancer effects, some thiazolo derivatives have shown potential antimicrobial properties. The presence of the thiazole ring enhances interaction with microbial targets, leading to inhibition of growth in certain bacterial strains. This activity is often assessed using standard disk diffusion methods to determine minimum inhibitory concentrations (MICs).
Case Studies
- Study on Anticancer Efficacy : A comprehensive evaluation involving nearly 60 human cancer cell lines indicated that this compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells .
- Microbial Inhibition Tests : In vitro assays demonstrated that this compound could inhibit the growth of Gram-positive bacteria more effectively than Gram-negative strains. The observed MIC values were promising and warrant further investigation into its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituents on the phenyl rings can enhance or diminish activity.
- The position and type of substituents on the thiazole ring are critical for maximizing efficacy against targeted diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- Halogens (F, Cl) : Fluorine in the target compound (3-F-phenyl) likely improves metabolic stability and electron-withdrawing effects compared to chlorine analogs . Chlorine, being more lipophilic, may enhance membrane permeability but could increase toxicity risks.
- Aryl Modifications : The p-tolyl group in the target compound and introduces a methyl group, which may stabilize π-π stacking interactions in receptor binding. In contrast, 4-fluorophenyl () balances electronegativity and steric demands.
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~455) is lower than the dichlorinated analog (474.4, ), suggesting better bioavailability.
Biological Implications: While direct activity data are unavailable, thiazolo-triazole derivatives are associated with antimicrobial and anti-inflammatory activities .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including thiazole-triazole fusion and oxalamide coupling. Key steps:
- Use one-pot reactions with catalysts (e.g., Lewis acids) to enhance efficiency .
- Control reaction conditions: temperature (60–80°C), pH (neutral to slightly basic), and solvent choice (DMF or THF) to minimize side reactions .
- Purify via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Confirm proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., observed m/z 435.5 vs. theoretical 435.5) .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the key functional groups influencing reactivity?
- Methodological Answer :
- Thiazolo-triazole core : Participates in π-π stacking with biological targets .
- Oxalamide linker : Enables hydrogen bonding; modify substituents (e.g., fluorophenyl vs. chlorophenyl) to tune solubility .
- Fluorine atoms : Enhance metabolic stability via reduced CYP450 interactions .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Dose-response assays : Standardize IC₅₀ measurements (e.g., 1–50 µM range) to compare antimicrobial vs. anticancer activity .
- Structural analogs : Test derivatives (e.g., replacing p-tolyl with 4-methoxyphenyl) to isolate activity-contributing moieties .
- Meta-analysis : Aggregate data from kinase inhibition assays to identify consistent targets (e.g., EGFR or VEGFR2) .
Q. What strategies address poor solubility or stability in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Lyophilization : Stabilize the compound for long-term storage at -80°C .
Q. How can computational modeling guide mechanistic studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses with targets like bacterial gyrase (ΔG < -8 kcal/mol) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with antibacterial potency .
Q. What methodologies elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Fragment-based screening : Test truncated analogs (e.g., thiazolo-triazole alone) to identify core pharmacophores .
- 3D-QSAR : Align CoMFA contours with steric/electrostatic fields to optimize substituent placement .
- Crystallography : Solve co-crystal structures with target enzymes (e.g., resolution <2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
